molecular formula C15H11NO2 B1341582 3-(3-Formylphenoxymethyl)benzonitrile CAS No. 928708-38-7

3-(3-Formylphenoxymethyl)benzonitrile

Cat. No.: B1341582
CAS No.: 928708-38-7
M. Wt: 237.25 g/mol
InChI Key: YZLHXAJTYDJDPP-UHFFFAOYSA-N
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Description

3-(3-Formylphenoxymethyl)benzonitrile is an organic compound with the molecular formula C15H11NO2 and a molecular weight of 237.25 g/mol . This compound is characterized by the presence of a formyl group (–CHO) and a benzonitrile group (–CN) attached to a phenoxymethyl moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

3-(3-Formylphenoxymethyl)benzonitrile has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Formylphenoxymethyl)benzonitrile typically involves the reaction of 3-formylphenol with benzonitrile under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of benzonitriles often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to form benzonitrile. This benzonitrile can then be further reacted with 3-formylphenol to produce this compound .

Chemical Reactions Analysis

Types of Reactions

3-(3-Formylphenoxymethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(3-Formylphenoxymethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitrile group can also interact with metal ions and other electrophilic species, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Formylphenoxymethyl)benzonitrile
  • 3-(Hydroxymethyl)benzonitrile
  • 3-(Acetoxymethyl)benzonitrile
  • 3-(Difluoromethyl)benzonitrile
  • 3-(Chloromethyl)benzonitrile

Uniqueness

3-(3-Formylphenoxymethyl)benzonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

3-[(3-formylphenoxy)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-9-12-3-1-5-14(7-12)11-18-15-6-2-4-13(8-15)10-17/h1-8,10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLHXAJTYDJDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)COC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901265696
Record name Benzonitrile, 3-[(3-formylphenoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928708-38-7
Record name Benzonitrile, 3-[(3-formylphenoxy)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928708-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 3-[(3-formylphenoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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